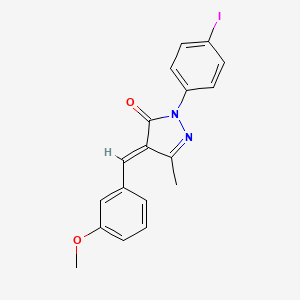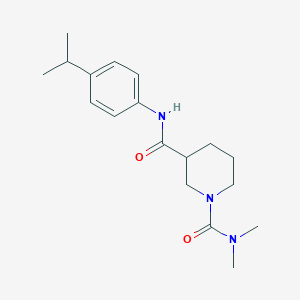
2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound is a member of the pyrazolone family and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines, through the inhibition of cyclooxygenase and lipoxygenase enzymes. Additionally, the compound has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. Additionally, the compound has been shown to possess antitumor and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its potential applications in the field of medicine, its ability to inhibit the production of inflammatory mediators, and its antioxidant activity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate the compound's potential applications in the field of medicine, including its potential as an anti-inflammatory, analgesic, and antipyretic agent. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity. Finally, future studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
In conclusion, 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound has been found to possess various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects, as well as antitumor and antimicrobial activities. Further research is needed to fully understand the compound's mechanism of action, potential side effects, and toxicity, as well as its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-iodoaniline with ethyl acetoacetate and 3-methoxybenzaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicine. The compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, the compound has been shown to possess antitumor and antimicrobial activities.
Eigenschaften
IUPAC Name |
(4E)-2-(4-iodophenyl)-4-[(3-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-12-17(11-13-4-3-5-16(10-13)23-2)18(22)21(20-12)15-8-6-14(19)7-9-15/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNNSAQLLGFDDX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[2-(1-azepanyl)-2-oxoethyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5460676.png)
![N-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5460677.png)
![5-imino-2-isopropyl-6-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5460682.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5460687.png)
![4-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5460690.png)
![N-(tert-butyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5460695.png)
![2-[2-(2-chloro-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5460696.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5460710.png)
![7-(2-chloro-4-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5460722.png)

![N-cycloheptyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5460735.png)
![8-methoxy-2-{[(2S,5R)-5-(morpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5460740.png)
![butyl 1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5460757.png)